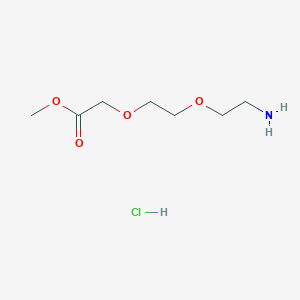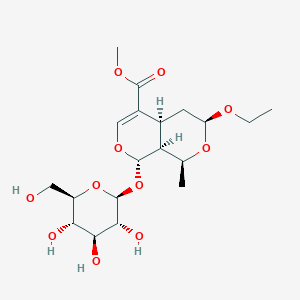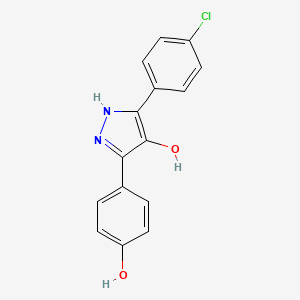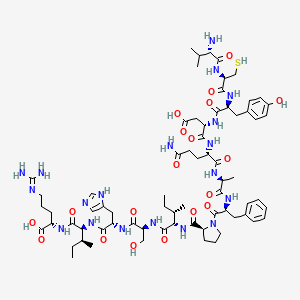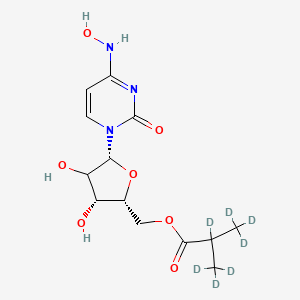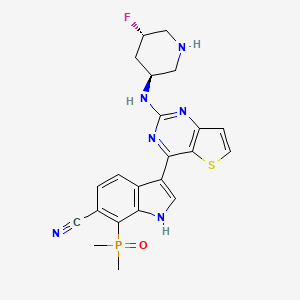
Cdk7-IN-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-26 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription by phosphorylating other cyclin-dependent kinases and RNA polymerase II . Elevated levels of CDK7 have been associated with various cancers, making it a promising target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions while ensuring safety, efficiency, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cdk7-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Cdk7-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of CDK7 inhibition on cell cycle progression and transcription.
Medicine: Explored as a potential therapeutic agent for treating cancers with elevated CDK7 levels.
Mecanismo De Acción
Cdk7-IN-26 exerts its effects by selectively inhibiting CDK7 activity. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other cyclin-dependent kinases and RNA polymerase II . By inhibiting CDK7, this compound disrupts the phosphorylation process, leading to cell cycle arrest and suppression of transcription . This inhibition ultimately results in reduced proliferation and increased apoptosis of cancer cells .
Comparación Con Compuestos Similares
Cdk7-IN-26 is compared with other CDK7 inhibitors such as:
ICEC0942 (CT7001): Another selective CDK7 inhibitor with similar mechanisms of action but different chemical structures and pharmacokinetic profiles.
SY-1365: A covalent CDK7 inhibitor that forms a permanent bond with CDK7, leading to prolonged inhibition.
SY-5609: A potent and selective CDK7 inhibitor currently in clinical trials for various cancers.
LY3405105: Another CDK7 inhibitor in clinical development, showing promising preclinical efficacy.
This compound is unique due to its specific chemical structure, which provides distinct pharmacological properties and potential advantages in terms of selectivity and efficacy .
Propiedades
Fórmula molecular |
C22H22FN6OPS |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
7-dimethylphosphoryl-3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]thieno[3,2-d]pyrimidin-4-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H22FN6OPS/c1-31(2,30)20-12(8-24)3-4-15-16(11-26-18(15)20)19-21-17(5-6-32-21)28-22(29-19)27-14-7-13(23)9-25-10-14/h3-6,11,13-14,25-26H,7,9-10H2,1-2H3,(H,27,28,29)/t13-,14-/m0/s1 |
Clave InChI |
DHZKWPMYADCRCR-KBPBESRZSA-N |
SMILES isomérico |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)N[C@H]5C[C@@H](CNC5)F)C#N |
SMILES canónico |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)NC5CC(CNC5)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


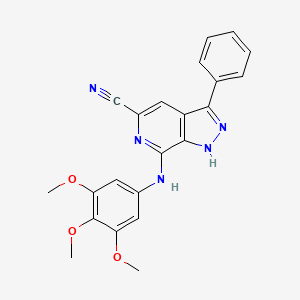
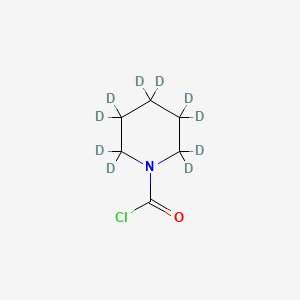
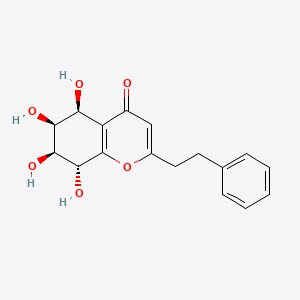

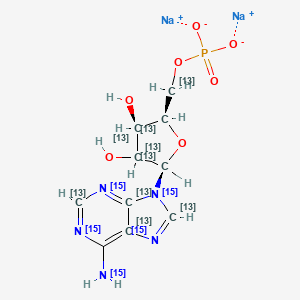
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
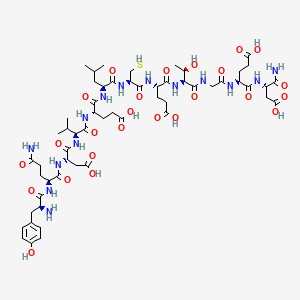
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
